

Spectroscopic Profile of 4-Bromo-2,3-dimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,3-dimethylaniline

Cat. No.: B1292490

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4-Bromo-2,3-dimethylaniline**, a key intermediate in various synthetic applications. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **4-Bromo-2,3-dimethylaniline**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR	¹³ C NMR
Chemical Shift (δ , ppm)	Assignment
Data not publicly available	Aromatic H
Data not publicly available	-NH ₂
Data not publicly available	-CH ₃
Data not publicly available	-CH ₃

Note: Specific experimental NMR data for **4-Bromo-2,3-dimethylaniline** is not readily available in public databases. The table above serves as a template for expected signals.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not publicly available	Strong, Broad	N-H Stretch (Aniline)
Data not publicly available	Medium-Strong	C-H Stretch (Aromatic)
Data not publicly available	Medium	C-H Stretch (Aliphatic, -CH ₃)
Data not publicly available	Strong	C=C Stretch (Aromatic Ring)
Data not publicly available	Medium	N-H Bend
Data not publicly available	Strong	C-N Stretch
Data not publicly available	Medium-Strong	C-Br Stretch

Note: While a vapor phase IR spectrum is noted to exist, specific peak data is not publicly available.^[1] The assignments are based on characteristic functional group absorptions.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
200/202	Data not publicly available	[M] ⁺ (Molecular Ion)
Data not publicly available	Data not publicly available	[M-CH ₃] ⁺
Data not publicly available	Data not publicly available	[M-Br] ⁺

Note: A GC-MS spectrum is available for this compound, though detailed fragmentation data is not provided in public sources.^[1] The presence of bromine will result in a characteristic M/M+2 isotopic pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of **4-Bromo-2,3-dimethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2,3-dimethylaniline** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of **4-Bromo-2,3-dimethylaniline** with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile solvent.
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Place the prepared sample in the beam path of an FT-IR spectrometer and acquire the spectrum over the range of approximately $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

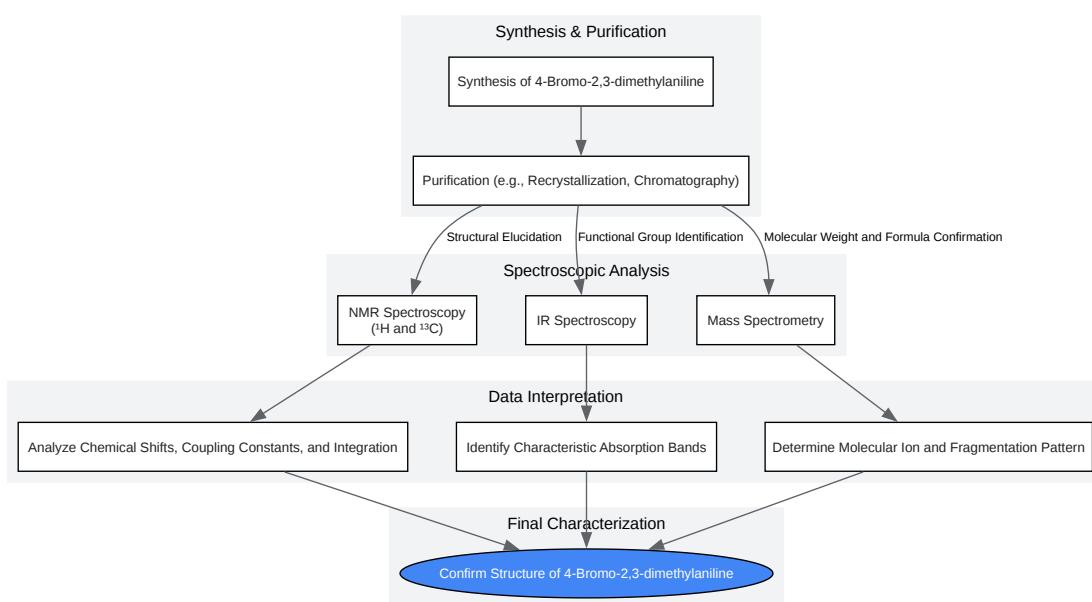
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-Bromo-2,3-dimethylaniline** into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification.
- Ionization: Utilize Electron Impact (EI) ionization. In this method, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of **4-Bromo-2,3-dimethylaniline**.

Workflow for Spectroscopic Characterization of 4-Bromo-2,3-dimethylaniline

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References

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